

off-target effects of ELA-32 in research models

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Compound of Interest

Compound Name: ELA-32(human)

Cat. No.: B15569520

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Note on "ELA-32"

Initial searches for "ELA-32" did not yield information on a publicly documented research molecule or drug. The following technical support guide has been generated using Imatinib (Gleevec®), a well-characterized tyrosine kinase inhibitor with known and clinically relevant off-target effects, as a substitute to demonstrate the requested format and content.

Technical Support Center: Off-Target Effects of Imatinib

This guide is intended for researchers, scientists, and drug development professionals utilizing Imatinib in their experimental models. It provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: My non-CML cell line shows reduced viability at concentrations where the primary target, Bcr-Abl, is not expressed. What could be the cause?

A1: This is a common observation and likely due to Imatinib's off-target activity. Imatinib inhibits several other kinases with varying potency, including c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and Discoidin Domain Receptor 1 (DDR1).^[1] Many cell types rely on signaling from these kinases for proliferation and survival. Additionally, at micromolar concentrations, Imatinib can inhibit non-kinase targets, such as the quinone oxidoreductase-2

enzyme, which can contribute to cytotoxicity.[1][2] It is also reported that Imatinib can induce apoptosis through mitochondrial-dependent pathways.[3]

Q2: I am observing unexpected phenotypes in my animal model, such as cardiotoxicity, that don't seem related to the intended target inhibition. Is this a known off-target effect of Imatinib?

A2: Yes, cardiotoxicity is a known, albeit infrequent, off-target effect of Imatinib.[4] While the on-target inhibition of c-Abl in cardiomyocytes was initially investigated, studies suggest that Imatinib-induced cardiotoxicity may be independent of c-Abl inhibition.[5] The mechanism appears to involve the disruption of autophagy and induction of endoplasmic reticulum (ER) stress, potentially linked to the drug's accumulation in lysosomes.[4][5] In mouse models, Imatinib treatment has been shown to cause mitochondrial-dependent myocyte loss and cardiac dysfunction.[3]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on- and off-target effects is a critical step in data interpretation. A multi-faceted approach is recommended:

- **Dose-Response Analysis:** On-target effects should manifest at concentrations consistent with the IC₅₀ for the primary target (e.g., low nanomolar for Bcr-Abl). Off-target effects typically require higher concentrations.
- **Use of Structurally Unrelated Inhibitors:** Confirm key findings with a different inhibitor that targets the same primary kinase but has a distinct chemical structure and off-target profile.[6]
- **Genetic Knockdown/Knockout:** Use techniques like siRNA or CRISPR to specifically reduce the expression of the primary target. If the phenotype is replicated, it is likely an on-target effect.
- **Rescue Experiments:** In cells showing an off-target effect, overexpressing a resistant mutant of the primary target should not rescue the phenotype. Conversely, if the effect is on-target, the resistant mutant should confer resistance to the drug.[7]

Q4: I am observing paradoxical activation of a signaling pathway that I expected to be inhibited. What is the potential mechanism?

A4: Paradoxical pathway activation can occur due to the inhibition of a kinase that is part of a negative feedback loop.^[6] When the inhibitory kinase is blocked by Imatinib, the pathway it normally suppresses can become hyperactivated. Identifying the specific off-target kinase responsible requires further investigation, such as a broad kinase profile screen.

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
High levels of cytotoxicity at low concentrations in non-target cells.	Potent off-target effects on kinases essential for cell survival (e.g., c-Kit, PDGFR). [8]	<p>1. Titrate Imatinib Concentration: Determine the minimal effective concentration for on-target inhibition to minimize off-target toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to verify the cell death mechanism.[6]</p> <p>3. Consult Databases: Check kinase inhibitor databases for known off-targets of Imatinib at your experimental concentrations.</p>
Inconsistent results between different primary cell batches or donors.	Biological variability in the expression levels of on- and off-target kinases.[6]	<p>1. Characterize Cells: Before experiments, verify the expression of your target kinase and key off-targets (e.g., c-Kit, PDGFR) via Western blot or flow cytometry. 2. Pool Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations. 3. Increase Sample Size: Ensure a sufficient number of different donors are used to achieve statistically robust results.[6]</p>

Observed cellular effect does not correlate with inhibition of the primary target.	1. Off-target kinase inhibition: The phenotype is caused by inhibition of a different kinase.	1. Perform Kinase Profiling: Submit Imatinib for screening against a broad panel of kinases to identify potential off-targets.[10]
	[2] 2. Non-kinase target inhibition: The effect is mediated by a non-kinase protein like NQO2.[1][9]	2. Chemical Proteomics: Use techniques like affinity purification with immobilized Imatinib followed by mass spectrometry to identify binding partners.[11] [12]

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of Imatinib against its primary targets and a selection of common off-targets. These values are compiled from various studies and can differ based on assay conditions.

Target Kinase	Primary Target?	Reported IC50 (nM)	Associated Biological Process
Abl	Yes	~25 - 100	Cell cycle regulation, proliferation
Bcr-Abl	Yes	~25 - 100	Oncogenic signaling in CML[1]
c-Kit	Yes (in GIST)	~100 - 200	Cell survival, proliferation[8]
PDGFR α/β	Yes (in some leukemias)	~100 - 200	Angiogenesis, cell growth[8]
DDR1	Off-Target	~38	Cell adhesion, migration
NQO2	Off-Target (Non-Kinase)	~82	Xenobiotic metabolism[1][9]
c-Src	Off-Target	>10,000	Cell growth, differentiation[2]
Lck	Off-Target	>10,000	T-cell signaling[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of On- and Off-Target Phosphorylation

This protocol assesses the phosphorylation status of a specific substrate to confirm target engagement in cells.

1. Cell Culture and Treatment: a. Plate cells (e.g., K562 for Bcr-Abl, or other relevant lines) at a suitable density. b. Once adhered or in suspension, treat cells with a dose-response range of Imatinib (e.g., 0, 10 nM, 100 nM, 1 μ M, 10 μ M) for a predetermined time (e.g., 2-4 hours).
2. Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge at 14,000 x g for 15

minutes at 4°C to pellet cell debris.

3. Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with primary antibodies overnight at 4°C. Examples:

- On-Target: Phospho-CrkL (a Bcr-Abl substrate)
- Off-Target: Phospho-c-Kit, Phospho-PDGFR
- Loading Control: β -Actin, GAPDH e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cellular Viability Assay

This protocol measures the cytotoxic or cytostatic effects of Imatinib.

1. Cell Plating: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Allow cells to attach and grow for 24 hours.

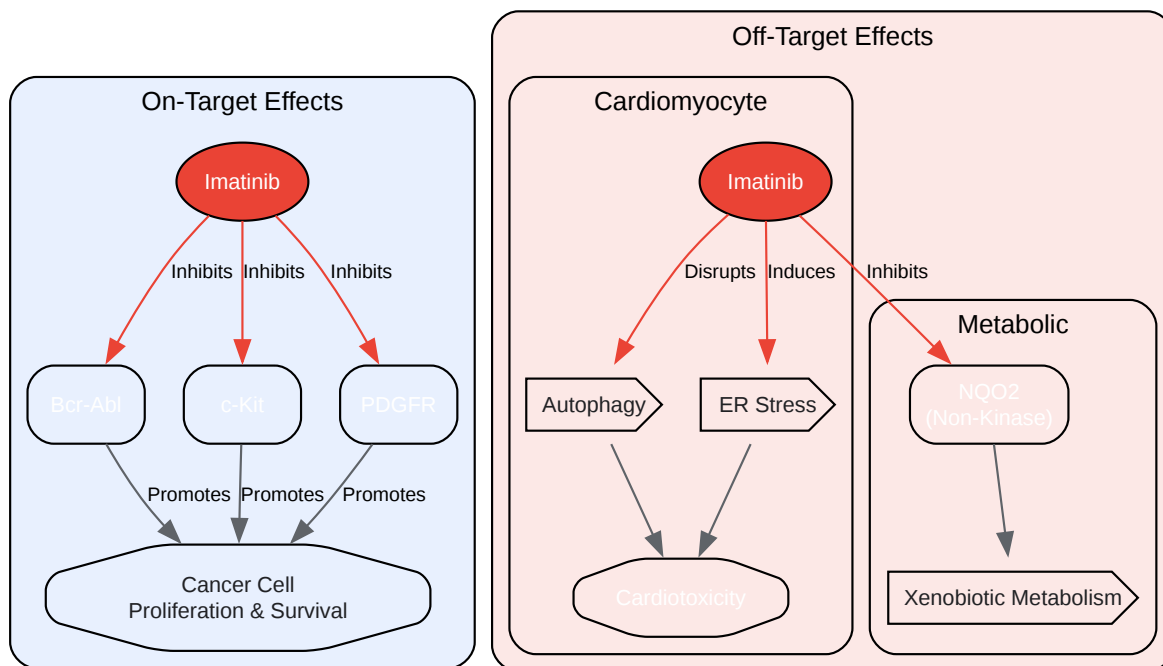
2. Compound Treatment: a. Prepare serial dilutions of Imatinib in culture medium. b. Treat cells and incubate for 48-72 hours.

3. Viability Measurement: a. Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well. b. Incubate according to the manufacturer's instructions. c. Read the absorbance or fluorescence on a plate reader.

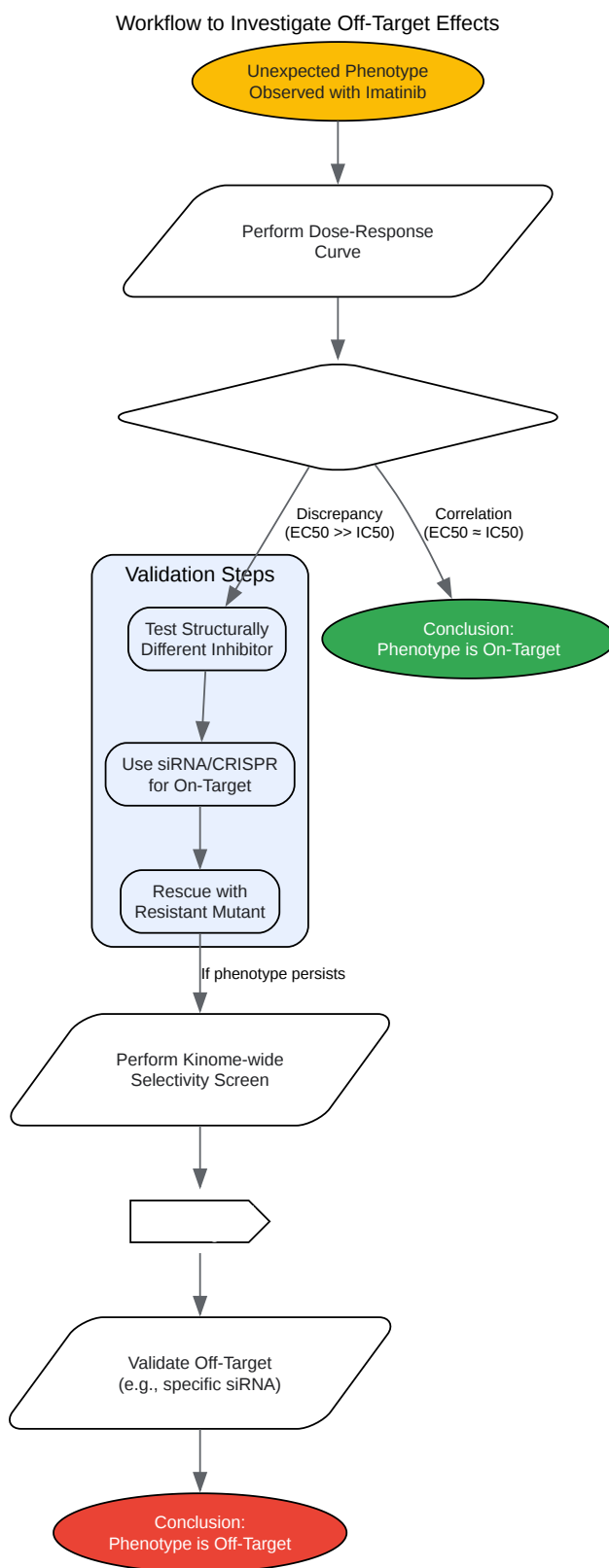
4. Data Analysis: a. Normalize the data to vehicle-treated control cells. b. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

Visualizations

Imatinib: On- and Off-Target Signaling Pathways

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Caption: On- and off-target effects of Imatinib.



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